![molecular formula C16H17FN4O B4980556 N,N-diallyl-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4980556.png)
N,N-diallyl-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diallyl-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DBTCA, and it is a triazole-based compound that possesses unique properties that make it suitable for use in different applications. In
Wirkmechanismus
The mechanism of action of DBTCA is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the body. DBTCA has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of Alzheimer's disease. Additionally, DBTCA has been shown to induce apoptosis in cancer cells, which is believed to be due to its ability to inhibit the activity of various proteins involved in cell growth and survival.
Biochemical and Physiological Effects
DBTCA has been shown to have several biochemical and physiological effects in the body. In addition to its ability to inhibit the activity of acetylcholinesterase and induce apoptosis in cancer cells, DBTCA has also been shown to have anti-inflammatory and antioxidant properties. These properties make it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of DBTCA for lab experiments is its unique chemical structure, which makes it suitable for use in a wide range of applications. Additionally, DBTCA is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, DBTCA has some limitations, including its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for DBTCA research, including its potential use in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, DBTCA could be studied for its potential use in the development of new drugs and therapies. Finally, further research could be conducted to better understand the mechanism of action of DBTCA and its potential interactions with other compounds in the body.
Conclusion
In conclusion, DBTCA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DBTCA have been explored in this paper. Further research is needed to fully understand the potential of DBTCA and its applications in various fields.
Synthesemethoden
DBTCA can be synthesized using several methods, including the Huisgen 1,3-dipolar cycloaddition reaction and the Sonogashira coupling reaction. The Huisgen 1,3-dipolar cycloaddition reaction involves the reaction between an azide and an alkyne in the presence of a copper catalyst to form the triazole ring. The Sonogashira coupling reaction, on the other hand, involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst to form the triazole ring. Both methods have been used to synthesize DBTCA, with varying degrees of success.
Wissenschaftliche Forschungsanwendungen
DBTCA has been the subject of numerous scientific research studies due to its potential applications in various fields. One of the primary applications of DBTCA is in the field of medicine, where it has been studied for its potential use in cancer treatment. DBTCA has been shown to inhibit the growth of cancer cells by inducing apoptosis, making it a promising candidate for cancer therapy. Additionally, DBTCA has been studied for its potential use in the treatment of Alzheimer's disease, where it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the progression of the disease.
Eigenschaften
IUPAC Name |
1-[(2-fluorophenyl)methyl]-N,N-bis(prop-2-enyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O/c1-3-9-20(10-4-2)16(22)15-12-21(19-18-15)11-13-7-5-6-8-14(13)17/h3-8,12H,1-2,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEPOLVBXGTGLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)C1=CN(N=N1)CC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.